

Unveiling the Molecular Architecture of Paniculose II: A Technical Guide

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Compound of Interest

Compound Name: *Paniculose II*

Cat. No.: *B8261807*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Paniculose II**, a diterpene glycoside isolated from *Stevia paniculata*. This document synthesizes the available structural information, presents generalized experimental protocols based on related compounds, and visualizes the key aspects of its structural determination.

Compound Profile: Paniculose II

Paniculose II is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class. Its chemical identity has been established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical Identity of **Paniculose II**

Identifier	Value
Chemical Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0 ^{1,10} .0 ^{4,9}]hexadecane-5-carboxylate
CAS Number	60129-64-8
Molecular Formula	C ₂₆ H ₄₀ O ₉
Molecular Weight	496.59 g/mol
Plant Source	Stevia paniculata

Spectroscopic Data for Structure Elucidation

The definitive structural elucidation of **Paniculoside II** was reported by Yamasaki et al. in 1977. While the primary spectral data is contained within this publication, the following tables represent the expected ¹H and ¹³C NMR chemical shifts for the aglycone and glycosidic moieties based on the analysis of structurally related ent-kaurane diterpenoid glycosides.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Paniculoside II** Aglycone (ent-11α,15α-dihydroxykaur-16-en-19-oic acid)

Carbon	Predicted Chemical Shift (δ) ppm
1	39.0 - 41.0
2	18.0 - 20.0
3	41.5 - 43.5
4	33.0 - 35.0
5	55.0 - 57.0
6	21.0 - 23.0
7	40.0 - 42.0
8	43.0 - 45.0
9	53.0 - 55.0
10	39.0 - 41.0
11	68.0 - 70.0
12	28.0 - 30.0
13	46.0 - 48.0
14	41.0 - 43.0
15	75.0 - 77.0
16	155.0 - 157.0
17	103.0 - 105.0
18	176.0 - 178.0
19	28.0 - 30.0
20	15.0 - 17.0

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for the β -D-glucopyranosyl Moiety of **Paniculose II**

Position	¹ H Chemical Shift (δ) ppm	¹³ C Chemical Shift (δ) ppm
1'	5.30 - 5.50 (d)	94.0 - 96.0
2'	3.20 - 3.40 (m)	72.0 - 74.0
3'	3.30 - 3.50 (m)	76.0 - 78.0
4'	3.20 - 3.40 (m)	70.0 - 72.0
5'	3.20 - 3.40 (m)	76.0 - 78.0
6'	3.70 - 3.90 (m)	61.0 - 63.0

Note: The precise chemical shifts and coupling constants for **Paniculoside II** are detailed in the primary literature: Yamasaki, K., et al. (1977). Chemical and Pharmaceutical Bulletin, 25(11), 2895-2899. The data presented here are illustrative and based on analogous compounds.

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation, purification, and structural characterization of **Paniculoside II**, based on established methods for diterpene glycosides from *Stevia* species.

Isolation and Purification

- **Extraction:** Dried and powdered aerial parts of *Stevia paniculata* are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of the glycosides.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophylls. The aqueous layer, containing the glycosides, is then further extracted with a more polar solvent like n-butanol.
- **Chromatographic Separation:** The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

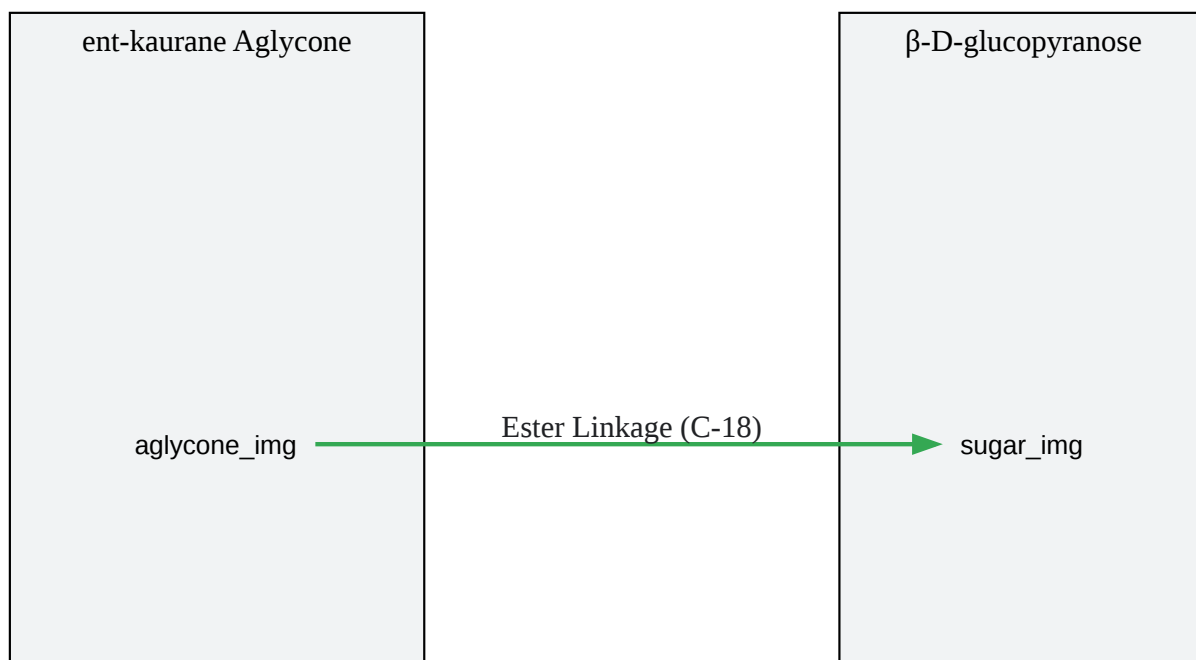
- Silica Gel Column Chromatography: Elution with a gradient of chloroform and methanol is used for initial fractionation.
- Sephadex LH-20 Column Chromatography: Elution with methanol is employed for further purification and removal of smaller impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and water is often used for the final purification of **Paniculoside II**.

Structure Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound, allowing for the deduction of its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments is crucial for the complete structure determination.
 - ^1H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
 - ^{13}C NMR: Reveals the number of carbon atoms and their hybridization states.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure, including the aglycone skeleton and the position of the glycosidic linkage.
- Acid Hydrolysis: To determine the identity of the sugar moiety, the glycoside is subjected to acid hydrolysis. The resulting monosaccharide is then identified by comparison with an authentic standard using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

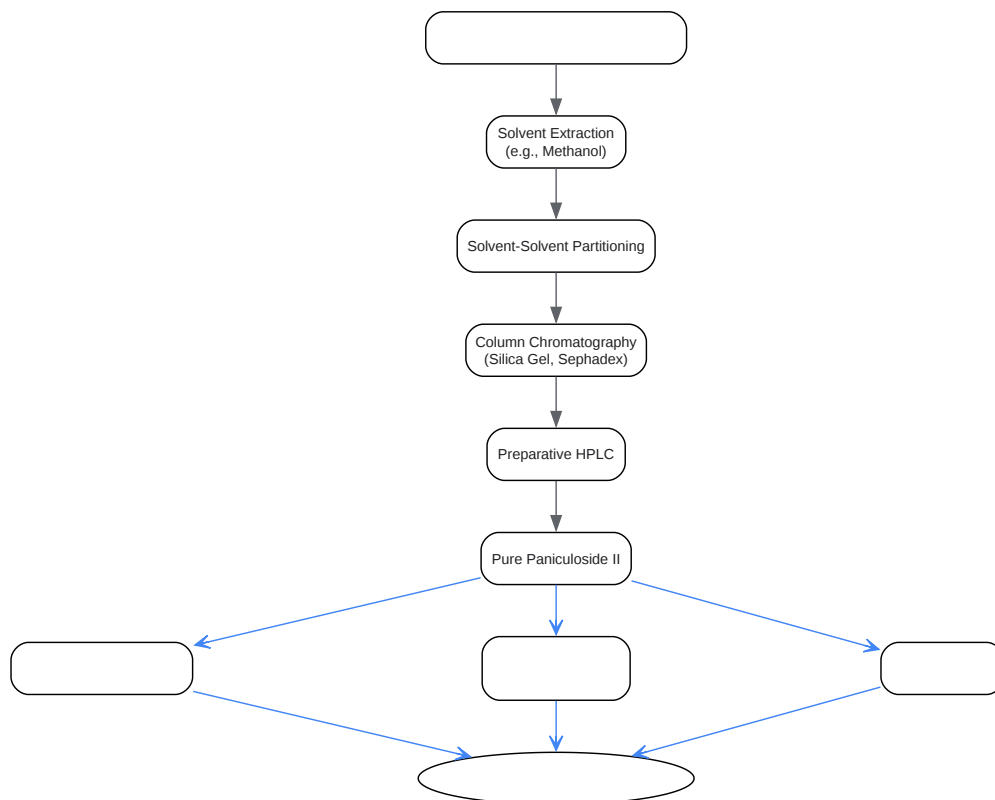
Visualizations

The following diagrams illustrate the key aspects of the chemical structure and the workflow for the elucidation of **Paniculoside II**.



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Caption: Chemical structure of **Paniculose II**.



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Caption: Workflow for the structure elucidation of **Paniculose II**.

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